L-Hyoscyamine

Vue d'ensemble

Description

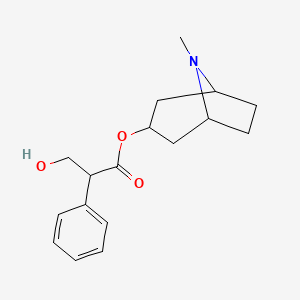

3-hydroxy-2-phenylpropanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is a tropane alkaloid.

Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Hyoscyamine is a natural product found in Scopolia parviflora, Brugmansia arborea, and other organisms with data available.

Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)

Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

The 3(S)-endo isomer of atropine.

Activité Biologique

L-Hyoscyamine, a naturally occurring tropane alkaloid, is primarily derived from plants in the Solanaceae family, such as Datura stramonium and Atropa belladonna. It is known for its anticholinergic properties, acting as an antagonist to muscarinic acetylcholine receptors. This article delves into the biological activity of this compound, exploring its pharmacodynamics, therapeutic applications, and relevant research findings.

Pharmacodynamics

This compound exhibits a broad range of pharmacological effects through its action on various muscarinic receptors:

- M1 Receptors : Involved in cognitive functions; antagonism may lead to cognitive impairment.

- M2 Receptors : Located in the heart; antagonism increases heart rate and contractility.

- M3 Receptors : Found in smooth muscle; antagonism results in reduced peristalsis and secretion across various systems (gastrointestinal, respiratory, etc.) .

The compound has been shown to possess approximately 98% of the anticholinergic potency of atropine, making it a powerful agent for clinical use .

Therapeutic Applications

This compound is utilized in various medical conditions:

- Gastrointestinal Disorders : It treats functional gastrointestinal disorders by reducing motility and secretions.

- Biliary and Renal Colic : Provides relief from spasms associated with biliary and renal colic.

- Acute Rhinitis : Used to alleviate symptoms by drying secretions .

The mechanism of action involves competitive antagonism at muscarinic receptors, leading to:

- Increased heart rate due to M2 receptor blockade.

- Decreased salivary and gastric secretions through M3 receptor inhibition.

- Mydriasis (dilation of pupils) and cycloplegia (paralysis of ciliary muscle) due to central nervous system effects .

Research Findings

Recent studies have examined the effects of this compound in various contexts:

Case Study: Gastric Emptying

A double-blind study compared the effects of this compound with pirenzepine on gastric emptying. Results indicated that this compound significantly delayed gastric emptying compared to pirenzepine. The study involved nine healthy volunteers receiving either drug or placebo over four days. The findings suggested that this compound has a more pronounced effect on salivary secretion inhibition than pirenzepine .

Sublingual Administration During ERCP

A study investigated the efficacy of sublingual this compound in reducing duodenal motility during endoscopic retrograde cholangiopancreatography (ERCP). Preprocedural administration was found to decrease the need for glucagon, indicating its effectiveness in inducing duodenal hypomotility .

Quantitative Analysis

A recent quantitative analysis focused on the levels of this compound in herbal preparations. The study developed a validated method for measuring this compound concentrations using high-performance liquid chromatography (HPLC), ensuring quality control in herbal medicine applications .

Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticholinergic | Inhibition of acetylcholine | Blockade of muscarinic receptors |

| Gastrointestinal motility | Decreased peristalsis | M3 receptor antagonism |

| Cardiac effects | Increased heart rate | M2 receptor antagonism |

| Salivary secretion | Inhibition | M3 receptor antagonism |

| Mydriasis | Dilation of pupils | Central nervous system effects |

Applications De Recherche Scientifique

Pharmacological Mechanism

L-Hyoscyamine functions as a non-selective antagonist of muscarinic acetylcholine receptors, inhibiting the action of acetylcholine in the central and peripheral nervous systems. This antagonism leads to decreased gastrointestinal motility, reduced secretions in various organs, and modulation of heart rate .

Medical Applications

-

Gastrointestinal Disorders

- Indications : this compound is used to manage conditions such as irritable bowel syndrome (IBS), diverticulitis, pancreatitis, and peptic ulcers. Its ability to reduce spasms and cramping makes it effective for symptomatic relief .

- Mechanism : By inhibiting acetylcholine, it decreases gastric acid secretion and intestinal motility .

- Genitourinary Conditions

- Respiratory Conditions

- Neurological Applications

- Anesthesia and Surgical Use

- Antidote for Toxicity

Case Study 1: Management of Bradycardia

A study involving veterinary medicine reported the use of this compound sulfate in treating bradycardia in dogs and cats. The drug was effective in increasing heart rate in cases where other treatments failed, demonstrating its utility beyond human medicine .

Case Study 2: Pediatric Application

In children with urinary incontinence, this compound was administered successfully to control symptoms. The results indicated significant improvement in bladder control without severe adverse effects, showcasing its safety profile in young patients .

Data Tables

| Application Area | Indications | Mechanism of Action |

|---|---|---|

| Gastrointestinal Disorders | IBS, diverticulitis | Decreases motility and acid secretion |

| Genitourinary Conditions | Bladder spasms | Relaxes smooth muscle |

| Respiratory Conditions | Acute rhinitis | Reduces bronchial secretions |

| Neurological Applications | Parkinson's disease | Alleviates rigidity and tremors |

| Anesthesia | Preoperative secretion control | Minimizes salivation during surgery |

| Antidote for Toxicity | Cholinesterase inhibitor toxicity | Reverses muscarinic effects |

Analyse Des Réactions Chimiques

Biosynthetic Pathway Reactions

L-Hyoscyamine is synthesized in plants of the Solanaceae family through a multi-step enzymatic pathway:

| Step | Reaction | Enzyme Involved | Key Intermediate |

|---|---|---|---|

| 1 | Decarboxylation of L-ornithine → putrescine | Ornithine decarboxylase (EC 4.1.1.17) | Putrescine |

| 2 | Methylation of putrescine → N-methylputrescine | Putrescine N-methyltransferase (EC 2.1.1.53) | N-methylputrescine |

| 3 | Oxidation of N-methylputrescine → 4-methylaminobutanal → N-methylpyrrolium cation | Putrescine oxidase (EC 1.4.3.10) | N-methylpyrrolium cation |

| 4 | Condensation with acetoacetic acid → hygrine → tropinone | Non-enzymatic | Tropinone |

| 5 | Reduction of tropinone → tropine | Tropinone reductase I (EC 1.1.1.206) | Tropine |

| 6 | Condensation of tropine + phenyllactate → littorine | Littorine synthase | Littorine |

| 7 | Oxidation/rearrangement of littorine → hyoscyamine aldehyde | Cyp80F1 (Cytochrome P450) | Hyoscyamine aldehyde |

| 8 | Reduction of hyoscyamine aldehyde → this compound | Hyoscyamine dehydrogenase (AbHDH) | This compound |

This pathway is conserved across Solanaceae species, with key enzymes like AbHDH acting bidirectionally under different conditions .

2.1. Hydroxylation and Epoxidation

This compound is converted to scopolamine via two enzymatic steps:

-

C6-hydroxylation :

-

Epoxidation :

The reaction involves intramolecular epoxide formation, dependent on the syn-periplanar geometry of the hydroxyl group .

2.2. Reversible Oxidation/Reduction

-

AbHDH catalyzes both:

3.1. Modulation of Hydrolysis Reactions

This compound alters the hydrolysis of tropane alkaloids:

-

Low concentrations (10⁻⁵ M) : Accelerate hydrolysis of tropacocaine by 30%.

-

High concentrations (>10⁻⁴ M) : Inhibit hydrolysis of tropacocaine by 70% and nortropacocaine entirely .

3.2. Competitive Antagonism

This compound non-selectively antagonizes muscarinic receptors (M1–M5), with binding affinities:

| Receptor | IC₅₀ (nM) |

|---|---|

| M1 | 1.2 |

| M2 | 3.8 |

| M3 | 2.1 |

| Data from radioligand binding assays show ~90% receptor occupancy at therapeutic doses . |

Degradation and Elimination

Synthetic and Engineering Insights

Propriétés

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNBYITZUJHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858967 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83454-31-3, 101-31-5 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.